N2-(3-chloro-4-methylphenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(3-chloro-4-methylphenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring substituted with nitro, chloro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chloro-4-methylphenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method starts with the nitration of pyrimidine derivatives, followed by the introduction of the chloro and methyl groups through electrophilic aromatic substitution reactions. The final step often involves the amination of the pyrimidine ring to introduce the triamine functionality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N2-(3-chloro-4-methylphenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the chloro group can yield various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N2-(3-chloro-4-methylphenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of nitro and chloro substituents on biological activity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of multiple functional groups allows for the fine-tuning of biological activity and selectivity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N2-(3-chloro-4-methylphenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro and methyl groups can influence the compound’s binding affinity and specificity. The pyrimidine ring provides a scaffold that can interact with various biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- N2-(3-chloro-4-methylphenyl)-N4-methyl-5-nitropyrimidine-2,4-diamine
- N2-(3-chloro-4-methylphenyl)-N4-methyl-5-nitropyrimidine-2,6-diamine
Uniqueness
N2-(3-chloro-4-methylphenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine is unique due to the presence of three amino groups on the pyrimidine ring, which can significantly alter its chemical and biological properties compared to similar compounds with fewer amino groups. This structural difference can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-N-(3-chloro-4-methylphenyl)-4-N-methyl-5-nitropyrimidine-2,4,6-triamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN6O2/c1-6-3-4-7(5-8(6)13)16-12-17-10(14)9(19(20)21)11(15-2)18-12/h3-5H,1-2H3,(H4,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQZFOLGPKGQRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=C(C(=N2)NC)[N+](=O)[O-])N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.